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Compound of Interest

trans-2-
Compound Name: o
Fluorocyclopropanecarboxylic acid

Cat. No.: B174435

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of trans-2-
Fluorocyclopropanecarboxylic acid, a key building block in modern drug discovery. Due to
the limited availability of experimentally determined data in peer-reviewed literature, this guide
combines predicted values from chemical suppliers with established experimental protocols for
property determination.

Chemical Identity
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Identifier Value

IUPAC Name trans-2-fluorocyclopropane-1-carboxylic acid

Synonyms (1R,ZS)-Z-fIuorocyclopropane-l—carbo-xylic- acid;
(trans)-2-Fluorocyclopropanecarboxylic acid

CAS Number 130340-04-4

Molecular Formula CsHsFO:2

Molecular Weight 104.08 g/mol

SMILES O=C(0O)C1C(F)C1

inchi INChl=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-

3H,1H2,(H,6,7)/t2-,3+/m1/s1

Physicochemical Properties

Quantitative physicochemical data for trans-2-Fluorocyclopropanecarboxylic acid is not

widely available in published literature. The following table summarizes predicted values from

chemical suppliers and calculated topological parameters. These values are useful for initial

computational models and guiding experimental design but should be confirmed

experimentally.

Table 2.1: Predicted Physicochemical Data

Property Predicted Value Source
Melting Point 41-42 °C [1]
Boiling Point 202.3+33.0°C [1]
pKa 4.00+0.11 [1]
Density 1.35+ 0.1 g/cm3 [1]

Table 2.2: Calculated Topological and Molecular Properties

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b174435?utm_src=pdf-body
https://ht.hspchem.com/apis-and-intermediates/trans-2-fluoro-cyclopropanecarboxylic-acid.html
https://ht.hspchem.com/apis-and-intermediates/trans-2-fluoro-cyclopropanecarboxylic-acid.html
https://ht.hspchem.com/apis-and-intermediates/trans-2-fluoro-cyclopropanecarboxylic-acid.html
https://ht.hspchem.com/apis-and-intermediates/trans-2-fluoro-cyclopropanecarboxylic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
:’:g;l:;gical Polar Surface Area 373 A2 2]
Number of Rotatable Bonds 1 [2]
Number of H-bond Acceptors 2 [2]
Number of H-bond Donors 1 [2]
Fraction Csp? 0.75 [2]

For comparative context, the properties of structurally related cyclopropane and cyclobutane
derivatives can offer insights into the potential behavior of trans-2-
Fluorocyclopropanecarboxylic acid.

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of
this specific compound are not published. However, standard methodologies for small
molecules, particularly fluorinated carboxylic acids, are well-established.

The acidity (pKa) of fluorinated compounds can be precisely determined by monitoring the
chemical shift of the fluorine atom using *°F-NMR spectroscopy as a function of pH.[3]

o Sample Preparation: A stock solution of trans-2-Fluorocyclopropanecarboxylic acid is
prepared in a suitable solvent (e.g., a methanol/water mixture).

« Titration: The sample is titrated with a series of buffers of known pH.
e NMR Acquisition: A *°F-NMR spectrum is acquired for the sample at each pH point.

o Data Analysis: The change in the *°F chemical shift (d) is plotted against the pH. The
resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to derive the pKa
value, which corresponds to the pH at the inflection point of the curve.

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity
and is a key predictor of its pharmacokinetic properties.[4]
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System Preparation: Equal volumes of 1-octanol (pre-saturated with water) and water (pre-
saturated with 1-octanol) are combined in a flask.

Compound Addition: A known amount of trans-2-Fluorocyclopropanecarboxylic acid is
added to the biphasic system. The ideal logP range for oral drugs is often considered to be
between 1 and 5.[4][5]

Equilibration: The flask is sealed and agitated (shaken) until the compound has fully
partitioned between the two phases and equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol
and aqueous layers.

Quantification: The concentration of the compound in each phase is determined using a
suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of this value.

Structural confirmation of synthesized trans-2-Fluorocyclopropanecarboxylic acid relies on
standard spectroscopic methods.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provides information on the proton environment in the molecule. The spectrum
for the (1S,2R) enantiomer, a form of the trans configuration, is available and can be used
as a reference.[6]

o 13C NMR: Identifies the number and type of carbon atoms.

o 1°F NMR: Directly observes the fluorine atom, providing information about its electronic
environment.

o Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern,
confirming the elemental composition.
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Role in Drug Discovery & Relevant Biological
Pathways

Fluorinated cyclopropane scaffolds are highly valued in medicinal chemistry. The introduction of
a cyclopropyl ring can increase metabolic stability, fix conformation, and improve potency, while
the fluorine atom can modulate electronic properties and binding interactions.[7]

trans-2-Fluorocyclopropanecarboxylic acid serves as a crucial intermediate for synthesizing
biologically active molecules. For example, a-amino-B-fluorocyclopropanecarboxylic acids,
derived from this core structure, have been investigated as glutamic acid analogs. These
analogs have shown agonist activity towards the metabotropic glutamate receptor subtype 4
(mGIuR4), a target for neurological disorders.[8]

The following diagram illustrates a generalized workflow for the utilization of trans-2-
Fluorocyclopropanecarboxylic acid as a starting material in the synthesis of a more
complex, biologically active molecule, such as a precursor to an mGIuR4 agonist.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://french.chemenu.com/products/130340-04-4.html
https://www.benchchem.com/product/b174435?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22750138/
https://www.benchchem.com/product/b174435?utm_src=pdf-body
https://www.benchchem.com/product/b174435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Material

trans-2-Fluorocyclopropanecarboxylic acid

Synthe%c Steps

Activation of Carboxylic Acid
(e.g., acyl chloride formation)

i

Amidation Reaction
(Coupling with amine)

i

Further Functional
Group Interconversion

Purification & Analysis

Crude Product

Chromatography
(e.g., HPLC, Column)

Spectroscopic Analysis
(NMR, MS)

Final Broduct

Purified Precursor for
mGIluR4 Agonist

Click to download full resolution via product page

Caption: Synthetic workflow for a biologically active precursor.
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This logical flow demonstrates the progression from the initial building block through key
chemical transformations and purification steps to yield a final compound ready for biological
evaluation. The use of trans-2-Fluorocyclopropanecarboxylic acid in this pathway highlights
its importance in accessing novel chemical matter for drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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